

Application Note: ^1H and ^{13}C NMR Characterization of 5-(diethylamino)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(Diethylamino)furan-2-carbaldehyde

Cat. No.: B1298008

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of **5-(diethylamino)furan-2-carbaldehyde** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes standardized procedures for sample preparation, data acquisition, and processing. Predicted spectral data are presented in tabular format for reference, and key structural assignments are discussed. This guide is intended to assist researchers in confirming the identity and purity of this compound, which serves as a valuable intermediate in synthetic chemistry.

Chemical Structure and Atom Numbering

The chemical structure of **5-(diethylamino)furan-2-carbaldehyde** is essential for the assignment of NMR signals. The numbering convention used for the discussion of spectral data is presented below.

Caption: Structure of **5-(diethylamino)furan-2-carbaldehyde** with atom numbering.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[\[1\]](#)

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of the **5-(diethylamino)furan-2-carbaldehyde** sample for ^{13}C NMR and 1-5 mg for ^1H NMR.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is commonly used for nonpolar organic compounds.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[2]
- Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[2]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

^{13}C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

- Spectral Width: 0-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans, as the ^{13}C nucleus is significantly less abundant and sensitive than ^1H .
- Temperature: 298 K (25 °C).

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ^1H , ~1 Hz for ^{13}C) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak is referenced to δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C .
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Results and Data Interpretation

Note: The following spectral data are predicted based on the analysis of furan-2-carbaldehyde and known substituent chemical shift (SCS) effects for a diethylamino group.[4][5] Experimental values may vary slightly.

^1H NMR Spectral Data

The strong electron-donating diethylamino group at the C5 position is expected to cause a significant upfield shift (to lower ppm) of the furan ring protons, particularly H4, compared to the parent furan-2-carbaldehyde.[1]

Table 1: Predicted ^1H NMR Data for **5-(diethylamino)furan-2-carbaldehyde** in CDCl_3

Atom Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6 (CHO)	9.35	s (singlet)	-	1H
H3	7.05	d (doublet)	3.7	1H
H4	5.40	d (doublet)	3.7	1H
H7, H9 (CH ₂)	3.35	q (quartet)	7.1	4H
H8, H10 (CH ₃)	1.20	t (triplet)	7.1	6H

¹³C NMR Spectral Data

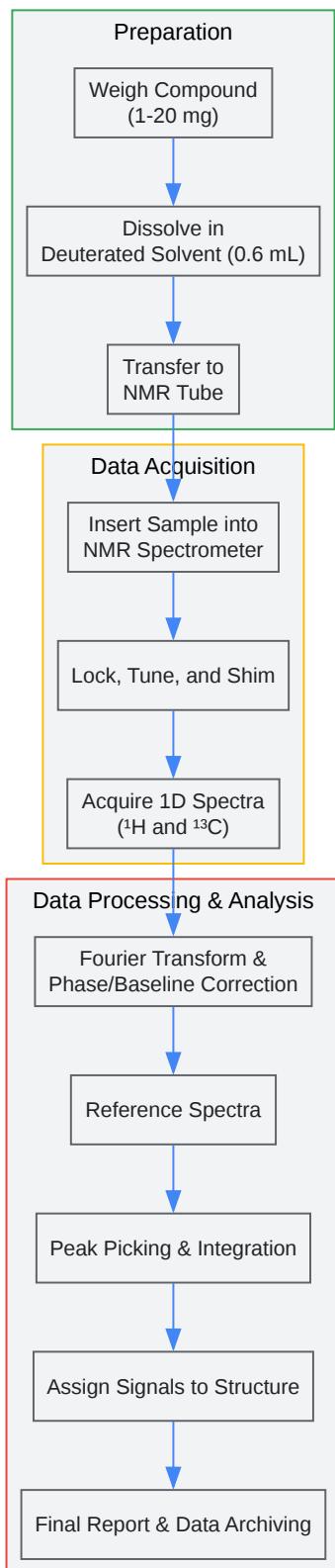
The carbon chemical shifts are also significantly influenced by the substituents. The C5 carbon, directly attached to the nitrogen, is expected to be strongly deshielded (shifted downfield). Conversely, the C4 carbon should be shielded (shifted upfield) due to the electron-donating resonance effect.[4]

Table 2: Predicted ¹³C NMR Data for **5-(diethylamino)furan-2-carbaldehyde** in CDCl₃

Atom Assignment	Predicted Chemical Shift (δ , ppm)
C6 (CHO)	175.5
C5	168.0
C2	155.0
C3	122.0
C4	92.5
C7, C9 (CH ₂)	46.0
C8, C10 (CH ₃)	13.5

Experimental and Analytical Workflow

The overall workflow for NMR characterization involves several key stages, from initial sample handling to final data analysis and interpretation.



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Caption: Workflow for NMR characterization of small molecules.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthetic compounds like **5-(diethylamino)furan-2-carbaldehyde**. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and assignments provided in this note serve as a reliable reference for confirming the molecular structure, assessing purity, and ensuring the quality of the material for subsequent applications in research and drug development.

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